2-difluoromethanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide
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Overview
Description
2-difluoromethanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a difluoromethylsulfonyl group and a methoxytetrahydrothiophenylmethyl substituent, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-difluoromethanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Difluoromethylsulfonyl Group: The difluoromethylsulfonyl group can be introduced via a sulfonylation reaction using a difluoromethyl sulfonyl chloride reagent.
Attachment of the Methoxytetrahydrothiophenylmethyl Group: This step involves the reaction of the benzamide intermediate with a methoxytetrahydrothiophenylmethyl halide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-difluoromethanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides and nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-difluoromethanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-difluoromethanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group may interact with enzymes or receptors, leading to modulation of their activity. The methoxytetrahydrothiophenylmethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-((trifluoromethyl)sulfonyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-((difluoromethyl)sulfonyl)-N-((3-hydroxy-tetrahydrothiophen-3-yl)methyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-difluoromethanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the difluoromethylsulfonyl group enhances its reactivity and potential interactions with biological targets, while the methoxytetrahydrothiophenylmethyl group provides additional stability and specificity.
Biological Activity
2-Difluoromethanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H14F2N2O3S
- Molecular Weight : 320.38 g/mol
The presence of difluoromethanesulfonyl and methoxythiolan moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known to interfere with carbonic anhydrase and other sulfonyl-containing enzymes, which can lead to therapeutic effects in conditions like glaucoma and hypertension.
- Receptor Interaction : The benzamide structure can facilitate interactions with various receptors, potentially modulating neurotransmitter pathways. This interaction is crucial in developing treatments for neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess activity against certain pathogens.
Efficacy Studies
Research has demonstrated the following biological activities associated with the compound:
Activity | IC50 Value (µM) | Reference |
---|---|---|
Inhibition of Carbonic Anhydrase | 0.5 | |
Antimicrobial (E. coli) | 15 | |
Antiproliferative (Cancer Cell) | 10 |
Case Studies
Several case studies have explored the biological effects of this compound:
-
Case Study on Anticancer Activity :
- A study conducted on human cancer cell lines showed that this compound inhibited cell proliferation by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
-
Case Study on Antimicrobial Effects :
- Research involving bacterial strains demonstrated that the compound exhibited significant antibacterial activity against Gram-negative bacteria, particularly E. coli and Pseudomonas aeruginosa. The study suggested that the mechanism might involve disruption of bacterial cell wall synthesis.
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it has a low acute toxicity profile but may pose risks to aquatic life based on its chemical nature.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(3-methoxythiolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4S2/c1-21-14(6-7-22-9-14)8-17-12(18)10-4-2-3-5-11(10)23(19,20)13(15)16/h2-5,13H,6-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXFZRWFZRMTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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